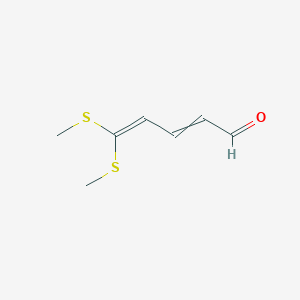
5,5-Bis(methylsulfanyl)penta-2,4-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Bis(methylsulfanyl)penta-2,4-dienal is an organic compound with the molecular formula C7H10OS2 It is characterized by the presence of two methylsulfanyl groups attached to the fifth carbon of a penta-2,4-dienal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(methylsulfanyl)penta-2,4-dienal can be achieved through a stereoselective one-pot synthesis involving ketene dithioacetal and aromatic ketone compounds. The reaction typically involves the use of sodium hydroxide as a base in dimethyl sulfoxide (DMSO) as the solvent. The process includes the addition of ketene dithioacetal to the ketone compound, elimination of the methylthiolate anion, intramolecular cyclization, and ring-opening reaction by readdition of the methylthiolate anion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve similar synthetic routes with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,5-Bis(methylsulfanyl)penta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-Bis(methylsulfanyl)penta-2,4-dienal has several applications in scientific research:
Biology: The compound’s derivatives may exhibit biological activities, such as antibacterial and anticancer properties, making it a potential candidate for drug development.
Medicine: Research into its derivatives could lead to the development of new therapeutic agents.
Industry: Its unique chemical structure allows for the exploration of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism by which 5,5-Bis(methylsulfanyl)penta-2,4-dienal exerts its effects involves interactions with molecular targets and pathways. The compound’s reactivity is influenced by the presence of the methylsulfanyl groups and the conjugated diene system, which can participate in various chemical reactions. The exact molecular targets and pathways would depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Pentadienal: A related compound with a similar backbone but lacking the methylsulfanyl groups.
3,3-Bis(methylsulfanyl)methylenemalononitrile: Another compound with methylsulfanyl groups, used in similar synthetic applications.
Uniqueness
5,5-Bis(methylsulfanyl)penta-2,4-dienal is unique due to the specific placement of the methylsulfanyl groups on the fifth carbon, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for synthesizing specialized compounds and exploring new chemical reactions.
Properties
CAS No. |
129611-80-9 |
|---|---|
Molecular Formula |
C7H10OS2 |
Molecular Weight |
174.3 g/mol |
IUPAC Name |
5,5-bis(methylsulfanyl)penta-2,4-dienal |
InChI |
InChI=1S/C7H10OS2/c1-9-7(10-2)5-3-4-6-8/h3-6H,1-2H3 |
InChI Key |
OEHYLTSBBHSMCW-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=CC=CC=O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


oxophosphanium](/img/structure/B14269673.png)

![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)

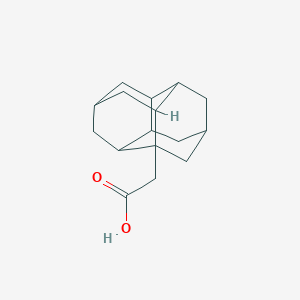
![1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14269692.png)
![1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione](/img/structure/B14269700.png)
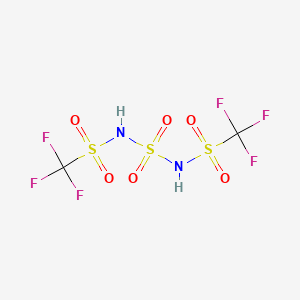
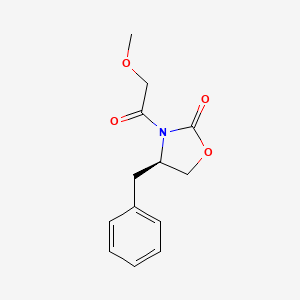
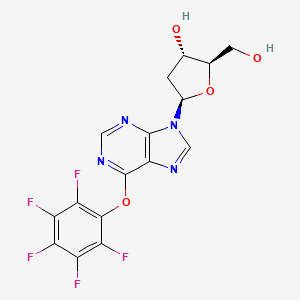
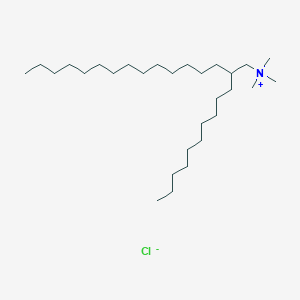
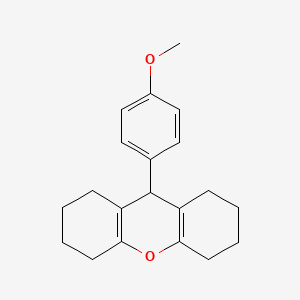
![{[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane](/img/structure/B14269741.png)
